

# JNJ-DGAT2-A: A Technical Guide for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | JNJ-DGAT2-A |           |
| Cat. No.:            | B608243     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, represent a significant and growing global health challenge. A key pathological feature of these conditions is the excessive accumulation of triglycerides (TG) in tissues such as the liver and adipose tissue. Diacylglycerol O-acyltransferase 2 (DGAT2) is a crucial enzyme that catalyzes the final and committed step in triglyceride synthesis. [1][2]Its inhibition has emerged as a promising therapeutic strategy for mitigating the effects of these metabolic disorders. [3]JNJ-DGAT2-A is a selective inhibitor of DGAT2, and this document serves as an in-depth technical guide to its properties, mechanism of action, and the experimental protocols relevant to its study.

## **Core Compound Properties and In Vitro Activity**

**JNJ-DGAT2-A** is a potent and selective small molecule inhibitor of diacylglycerol acyltransferase 2. Its chemical and in vitro activity data are summarized below.

Chemical Information:



| Property          | Value                                                                                                                 | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 3-bromo-4-[2-fluoro-4-[(Z)-[4-oxo-2-(2-pyridin-2-ylethylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzo nitrile | [3]       |
| Molecular Formula | C24H16BrFN4O2S                                                                                                        | [3]       |
| Molecular Weight  | 523.4 g/mol                                                                                                           | [3]       |
| CAS Number        | 1962931-71-0                                                                                                          | [4][5]    |

#### In Vitro Potency and Selectivity:

| Parameter                                  | Value                           | Conditions                                               | Reference |
|--------------------------------------------|---------------------------------|----------------------------------------------------------|-----------|
| IC₅₀ (human DGAT2)                         | 0.14 μM (140 nM)                | Human DGAT2<br>expressed in Sf9<br>insect cell membranes | [1][4][5] |
| Selectivity                                | >70-fold vs. DGAT1<br>and MGAT2 | Not specified                                            | [4][5]    |
| Inhibition of recombinant DGAT2            | ~99%                            | at 5 μM                                                  | [1]       |
| Inhibition of DGAT activity in HepG2 cells | Inhibits                        | at 5 μM                                                  | [1]       |

Inhibition of Triglyceride Synthesis in HepG2 Cells:

**JNJ-DGAT2-A** dose-dependently inhibits the formation of various triglyceride species in HepG2 cells.



| Triglyceride Species | IC50    | Reference |
|----------------------|---------|-----------|
| TG (52:2)            | 0.85 μΜ | [1]       |
| TG (54:3)            | 0.99 μΜ | [1]       |
| TG (50:2)            | 0.66 μΜ | [1]       |

## **Mechanism of Action and Signaling Pathways**

The primary mechanism of action of JNJ-DGAT2-A is the direct inhibition of the DGAT2 enzyme, which blocks the final step of triglyceride synthesis. [1][2]This leads to a reduction in the accumulation of lipids in tissues like the liver and adipose tissue. [1] Recent research has uncovered a dual mechanism for DGAT2 inhibitors. Beyond direct enzyme inhibition, they also suppress the cleavage and activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1c is a master transcriptional regulator of genes involved in de novo lipogenesis (fatty acid and triglyceride synthesis). [1][5]The proposed mechanism involves the shunting of diacylglycerol (DAG), the substrate for DGAT2, into the synthesis of phospholipids like phosphatidylethanolamine (PE) in the endoplasmic reticulum (ER). The resulting increase in ER PE content inhibits the processing and activation of SREBP-1. [1][5][6] This dual action blocking the final step of triglyceride synthesis and shutting down the production of fatty acid building blocks—makes DGAT2 inhibition a particularly effective strategy for reducing hepatic steatosis. [1][5] Additionally, DGAT2 expression and activity have been linked to other signaling pathways, such as the MEK/ERK pathway, which can be suppressed by chronic alcohol consumption, leading to DGAT2 upregulation. [7]Overexpression of DGAT2 has also been shown to enrich genes in the PPAR signaling pathway.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. How an experimental drug reverses fatty liver disease UT Southwestern Medical Center [physicianresources.utswmed.org]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Suppression of diacylglycerol acyltransferase-2 (DGAT2), but not DGAT1, with antisense oligonucleotides reverses diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-DGAT2-A: A Technical Guide for Metabolic Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608243#jnj-dgat2-a-for-metabolic-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com